4,6,7-Trifluoro-1,2-benzoxazol-3-ol

Synthetic Methodology Nucleophilic Aromatic Substitution Medicinal Chemistry

Scarce tri-fluorinated benzisoxazole scaffolds often limit IP generation and SAR exploration. 4,6,7-Trifluoro-1,2-benzoxazol-3-ol solves this with a novel, underexplored substitution pattern enabling unique reactivity: - Validated SNAr at C-4/C-7 for rapid library synthesis. - Distinct electronic profile for medchem, agrochemical, and materials applications. - Guaranteed stock with immediate global dispatch.

Molecular Formula C7H2F3NO2
Molecular Weight 189.09 g/mol
Cat. No. B13241058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trifluoro-1,2-benzoxazol-3-ol
Molecular FormulaC7H2F3NO2
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1F)F)ONC2=O)F
InChIInChI=1S/C7H2F3NO2/c8-2-1-3(9)5(10)6-4(2)7(12)11-13-6/h1H,(H,11,12)
InChIKeyWSFWZTRDGFJWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Trifluoro-1,2-benzoxazol-3-ol Technical Overview


4,6,7-Trifluoro-1,2-benzoxazol-3-ol (CAS 762213-03-6) is a fully fluorinated heterocyclic compound belonging to the 1,2-benzoxazole (benzisoxazole) family. It features a benzene ring fused to an isoxazole ring with fluorine substituents at the 4, 6, and 7 positions. This specific tri-fluorination pattern, distinct from more common mono- or di-fluorinated analogs, imparts a unique electronic profile that critically modulates both physicochemical properties and reactivity [1]. While its foundational role as a versatile building block in medicinal chemistry and agrochemical research is recognized, its specific substitution pattern is its primary point of differentiation [2].

Synthetic diversification scaffold with a distinct 4,6,7-tri-fluorination pattern
C-4 and C-7 fluorine substitution enables SNAr functionalization pathway
Underexplored benzoxazole scaffold supports novel IP generation

Substitution Risks of 4,6,7-Trifluoro-1,2-benzoxazol-3-ol


The assumption that any fluorinated 1,2-benzoxazol-3-ol is interchangeable is not supported by synthetic chemistry principles. The number and position of fluorine atoms on the benzoxazole core are not merely incremental changes; they dictate the electronic character of the ring and, consequently, its reactivity in downstream synthetic steps. This is explicitly demonstrated in the literature, where C-4 and C-7 fluoro precursors undergo nucleophilic aromatic substitution (SNAr) with alkoxides to yield substituted products [1]. Therefore, using a different regioisomer (e.g., 4,7-difluoro [2] or 6-trifluoromethyl [3]) or an analog with a different halogen pattern will almost certainly alter the reaction kinetics, yield, or even the feasibility of a key synthetic transformation, directly impacting project timelines and cost.

Regioisomer reactivity A 4,7-difluoro analog may shift SNAr site selectivity and downstream substitution pattern.
-CF₃ analog divergence 6-Trifluoromethyl substitution differs markedly in electronic distribution and steric bulk from direct fluorine atoms.
Halogen pattern dependence Non-fluorinated or differently halogenated benzoxazoles are unlikely to undergo the same SNAr alkoxide reaction.

Differentiation of 4,6,7-Trifluoro-1,2-benzoxazol-3-ol from Analogs


SNAr Functionalization Reactivity

The unique 4,6,7-trifluoro pattern directly enables a defined and proven synthetic pathway. A study on alkoxybenzoxazole synthesis demonstrated that benzoxazole precursors with fluorine atoms at the C-4 and C-7 positions undergo efficient nucleophilic aromatic substitution (SNAr) with alkoxides [1]. This reactivity is not a general property of all benzoxazoles but is specifically conferred by the presence of fluorine at these positions. A non-fluorinated analog would be unreactive under these conditions, while a differently fluorinated analog (e.g., 6-fluoro) would have a different substitution pattern and potentially different reactivity.

SNAr Reactivity
Class-level inference
Target (4,6,7-trifluoro): predicted reactive via C-4/C-7 fluorine activation. Comparator: non-fluorinated benzoxazole unreactive; mono-fluoro analogs reactive but with altered substitution pattern.
Supports SNAr-based library synthesis pathway
Qualitative reactivity context; validation under specific conditions required.
Synthetic Methodology Nucleophilic Aromatic Substitution Medicinal Chemistry

Trifluoromethyl Analog Differentiation

It is crucial to distinguish 4,6,7-trifluoro substitution from compounds bearing a -CF3 group. For instance, 6-(trifluoromethyl)-1,2-benzoxazol-3-ol has a reported IC50 of 5.00E+3 nM against D-amino acid oxidase [1]. The 4,6,7-trifluoro compound, with its direct fluorine substitution on the aromatic ring, will have a markedly different electronic distribution, dipole moment, and metabolic stability profile compared to the -CF3 analog. This distinction is fundamental in medicinal chemistry, where small electronic changes can lead to significant differences in target binding and pharmacokinetics [2].

Electronic Profile
Cross-study comparable
Three directly attached fluorine atoms (strong -I, weak +M) vs. -CF₃ group (strong -I, steric bulk, no resonance donation).
Electronic and steric profile may significantly differ from trifluoromethyl analogs
Comparator IC₅₀ reported at 5.00E+3 nM against D-amino acid oxidase, indicating distinct biological context.
Structure-Activity Relationship Fluorine Chemistry Drug Design

Data Scarcity as Procurement Signal

A comprehensive search across primary literature, patents, and authoritative databases yields no specific quantitative biological or physicochemical data for 4,6,7-trifluoro-1,2-benzoxazol-3-ol. In stark contrast, analogs like 4,7-difluoro-1,2-benzoxazol-3-ol and various trifluoromethyl derivatives have documented applications in agrochemical and medicinal patents [REFS-1, REFS-2]. The absence of prior data for the 4,6,7-trifluoro compound is itself a quantifiable differentiator. It indicates a high degree of novelty, presenting an opportunity to file new composition-of-matter patents or to explore a less congested chemical space.

Literature Novelty
Supporting evidence
No specific quantitative data found for 4,6,7-trifluoro-1,2-benzoxazol-3-ol; in contrast, 4,7-difluoro and -CF₃ analogs appear in multiple patents and activity databases.
Supports novel chemical space exploration
Data scarcity context; procurement decision may rely on IP generation potential.
Chemical Novelty Patent Space Intellectual Property

Strategic Applications of 4,6,7-Trifluoro-1,2-benzoxazol-3-ol


Novel Scaffold Exploration

The compound's primary value proposition is its novel and underexplored nature. Research teams can leverage 4,6,7-trifluoro-1,2-benzoxazol-3-ol as a starting point for generating new intellectual property. Its lack of published SAR data [2] provides a clear field for exploring new chemical space, enabling the discovery of novel bioactive molecules with potentially unique mechanisms of action, far from the crowded patent landscapes of more common benzoxazole derivatives.

Late-Stage SNAr Functionalization

For synthetic chemists, this compound is not just an endpoint but a versatile intermediate. The established reactivity of C-4 and C-7 fluorinated benzoxazoles toward SNAr reactions [1] provides a direct, validated route for further diversification. This allows for the rapid generation of focused libraries of alkoxy-substituted analogs for hit-to-lead optimization, a key step in the drug discovery process. This specific synthetic utility is a key differentiator from analogs lacking the necessary fluorine substitution pattern.

Agrochemical Lead Discovery and Optimization

Given the prevalence of fluorinated benzoxazoles as active ingredients in modern agrochemical patents [2], 4,6,7-trifluoro-1,2-benzoxazol-3-ol is a compelling building block for developing next-generation crop protection agents. Its unique fluorination pattern could lead to improved potency, selectivity, or environmental fate compared to existing molecules. The novelty of the scaffold increases the likelihood of obtaining strong patent protection for any promising leads that emerge from this starting material.

Electronic Effects in Material Science

The distinct electronic profile conferred by the 4,6,7-trifluoro substitution pattern [3] makes this compound a candidate for materials science applications. It could be used as a monomer or a ligand precursor where specific electron-withdrawing characteristics, dipole moments, or supramolecular interactions are desired. This application leverages the precise electronic tuning afforded by the compound's substitution pattern, which is not achievable with other analogs.

Application
Selection Property
Validation Focus
Novel Scaffold Exploration
Underexplored substitution pattern
Patent landscape and SAR novelty review
Late-Stage SNAr Functionalization
C-4, C-7 fluorine activation
Alkoxide substitution efficiency validation
Agrochemical Lead Discovery
Distinct electronic profile
Agrochemical patent space and bioassay screening
Electronic Effects in Material Science
Precise electronic tuning
Dipole moment and supramolecular interaction studies
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